N-tert-butyl-3-nitropyridin-2-amine

Catalog No.
S752831
CAS No.
79371-45-2
M.F
C9H13N3O2
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tert-butyl-3-nitropyridin-2-amine

CAS Number

79371-45-2

Product Name

N-tert-butyl-3-nitropyridin-2-amine

IUPAC Name

N-tert-butyl-3-nitropyridin-2-amine

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)11-8-7(12(13)14)5-4-6-10-8/h4-6H,1-3H3,(H,10,11)

InChI Key

VBLKGHCNQATLJX-UHFFFAOYSA-N

SMILES

CC(C)(C)NC1=C(C=CC=N1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NC1=C(C=CC=N1)[N+](=O)[O-]

N-tert-butyl-3-nitropyridin-2-amine is a functionalized pyridine building block primarily utilized as a key precursor in the synthesis of fused heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyridines. [REFS-1, REFS-2]. These core structures are prevalent in the development of kinase inhibitors and other biologically active molecules. The compound's utility is defined by the interplay between the activating nitro group, the nucleophilic amino group, and the sterically influential N-tert-butyl substituent, which collectively govern its reactivity and performance in multi-step synthetic routes.

Replacing N-tert-butyl-3-nitropyridin-2-amine with simpler analogs like the N-unsubstituted or N-methyl versions is often unviable in established synthetic protocols. The N-tert-butyl group is not merely a placeholder; its significant steric bulk is critical for directing the regioselectivity of subsequent cyclization reactions, preventing the formation of undesired isomers that are difficult to separate. [1]. Furthermore, its lipophilic character substantially alters solubility in organic solvents compared to the more polar parent amine, impacting reaction homogeneity, purification efficiency, and overall processability. Substituting this specific intermediate would necessitate re-optimization of reaction conditions and purification methods, increasing development time and cost.

Precursor Suitability: Steric Hindrance Enables High Regioselectivity in Annulation Reactions

The bulky N-tert-butyl group sterically hinders one of the potential nitrogen reaction sites during the formation of fused bicyclic systems. In reactions like pyrazolopyridine synthesis, which can otherwise produce regioisomeric mixtures, this steric blocking is a well-established strategy to favor a single isomer, thereby increasing the yield of the desired product and simplifying purification. [REFS-1, REFS-2]. While direct yield comparison for this exact substrate is not published, the principle of using steric hindrance to control regioselectivity in pyridine chemistry is a key factor in its selection over less bulky analogs like N-methyl or unsubstituted aminopyridines, which are more prone to forming isomeric mixtures.

Evidence DimensionRegioselectivity in Cyclization
Target Compound DataHigh regioselectivity due to steric hindrance from the tert-butyl group.
Comparator Or BaselineUnsubstituted or N-methyl analogs, which lack sufficient steric bulk and are prone to forming mixtures of regioisomers.
Quantified DifferenceNot available in literature; difference is qualitative (single isomer vs. mixture).
ConditionsAnnulation/cyclization reactions to form fused heterocycles (e.g., pyrazolopyridines).

This ensures a higher effective yield of the correct isomer, reducing the cost and complexity of downstream purification and increasing the overall efficiency of the synthetic route.

Processability: Enhanced Solubility in Standard Organic Solvents for Improved Handling and Purification

The presence of the nonpolar N-tert-butyl group significantly increases the compound's solubility in common organic solvents used in synthesis and chromatography (e.g., ethyl acetate, dichloromethane) compared to its unsubstituted analog, 3-nitropyridin-2-amine. For reference, the related compound 2-aminopyridine exhibits high solubility in polar solvents like methanol but significantly lower solubility in less polar solvents. [1]. The enhanced solubility of the N-tert-butyl derivative facilitates homogeneous reaction conditions and allows for more efficient purification by standard silica gel chromatography, preventing issues associated with the high polarity and poor solubility of the parent amine.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in a wide range of common organic solvents due to the lipophilic tert-butyl group.
Comparator Or BaselineThe parent compound, 3-nitropyridin-2-amine, is expected to have a solubility profile similar to 2-aminopyridine: highly soluble in polar protic solvents, less soluble in solvents used for chromatography (e.g., ethyl acetate, hexane mixtures). [REFS-1, REFS-2].
Quantified DifferenceQuantitative solubility data for the target compound is not published, but the structural modification provides a clear, qualitative improvement for process chemistry.
ConditionsStandard laboratory and industrial solvents for synthesis and purification.

Improved solubility simplifies handling, ensures consistent reaction kinetics, and enables more efficient and cost-effective purification, reducing solvent usage and processing time.

Synthetic Efficiency: Functions as a Pre-Installed, Acid-Labile Protecting Group

The N-tert-butyl group serves as a robust protecting group that is stable to many reagents but can be cleaved under specific acidic conditions (e.g., trifluoroacetic acid). [1]. Procuring this compound eliminates the need for a separate N-protection step that would be required if starting from 3-nitropyridin-2-amine, thus shortening the overall synthetic sequence. This 'ready-to-use' nature contrasts with installing a Boc group, which requires an additional reaction step and subsequent purification. The N-tert-butyl group offers the stability of a permanent substituent during key bond-forming reactions, with the option for removal later in the synthesis if the primary amine is required.

Evidence DimensionSynthetic Step Count
Target Compound Data0 steps (group is pre-installed).
Comparator Or Baseline1 additional step (N-protection) required when starting with 3-nitropyridin-2-amine and using a standard protecting group like Boc.
Quantified DifferenceSaves one full synthetic step (reaction and purification).
ConditionsMulti-step synthesis of complex heterocyclic targets.

Reduces the number of synthetic operations, saving time, materials, and labor costs, which is a significant advantage in both research and manufacturing scales.

Regioselective Synthesis of Kinase Inhibitor Scaffolds

For synthetic campaigns targeting specific isomers of pyrazolo[3,4-b]pyridine-based kinase inhibitors, where achieving high regioselectivity is critical to avoid costly isomeric separation and maximize the yield of the active compound. [1]

Streamlined Synthesis in Process Chemistry and Scale-Up

In process development and scale-up operations where reducing the number of synthetic steps is a primary objective. Using this pre-functionalized intermediate eliminates a protection step, directly improving process mass intensity (PMI) and overall manufacturing efficiency.

Development of Orthogonal Synthetic Routes

In complex, multi-step syntheses requiring multiple protecting groups. The N-tert-butyl group's stability to non-acidic conditions allows it to remain intact while other protecting groups (e.g., base-labile Fmoc or hydrogenolysis-labile Cbz) are manipulated, enabling sophisticated and orthogonal synthetic strategies.

XLogP3

2.5

Dates

Last modified: 08-15-2023

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